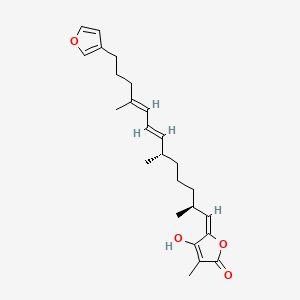
2-(Difluorométhoxy)-4,5-diméthylbenzaldéhyde
Vue d'ensemble
Description
2-(Difluoromethoxy)-4,5-dimethylbenzaldehyde is an organic compound characterized by the presence of a difluoromethoxy group and two methyl groups attached to a benzaldehyde core
Applications De Recherche Scientifique
2-(Difluoromethoxy)-4,5-dimethylbenzaldehyde has several scientific research applications, including:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4,5-dimethylbenzaldehyde typically involves the introduction of the difluoromethoxy group into the benzaldehyde structure. One common method is the difluoromethylation of a suitable precursor. This can be achieved through various synthetic routes, including:
Electrophilic Difluoromethylation: Using difluoromethylating agents such as difluoromethyl phenyl sulfone or difluoromethyl trimethylsilane in the presence of a base.
Nucleophilic Difluoromethylation: Utilizing difluoromethyl anions generated from difluoromethyl halides in the presence of strong bases.
Radical Difluoromethylation: Employing difluoromethyl radicals generated from difluoromethyl iodide under photochemical or thermal conditions.
Industrial Production Methods
Industrial production of 2-(Difluoromethoxy)-4,5-dimethylbenzaldehyde may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)-4,5-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(Difluoromethoxy)-4,5-dimethylbenzoic acid.
Reduction: 2-(Difluoromethoxy)-4,5-dimethylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-4,5-dimethylbenzaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to target molecules. This can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethoxy)-4,5-dimethylbenzaldehyde: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-(Methoxy)-4,5-dimethylbenzaldehyde: Similar structure but with a methoxy group instead of a difluoromethoxy group.
4,5-Dimethylbenzaldehyde: Lacks the difluoromethoxy group, providing a basis for comparison of the effects of fluorination.
Uniqueness
2-(Difluoromethoxy)-4,5-dimethylbenzaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This can lead to different reactivity patterns and biological activities compared to its non-fluorinated or differently fluorinated analogs .
Propriétés
IUPAC Name |
2-(difluoromethoxy)-4,5-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6-3-8(5-13)9(4-7(6)2)14-10(11)12/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYJPPAFXGXYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OC(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















